molecular formula C14H24N4O4S B2767290 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone CAS No. 1904274-93-6

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone

Cat. No.: B2767290
CAS No.: 1904274-93-6
M. Wt: 344.43
InChI Key: DALSJMGECKYJEE-UHFFFAOYSA-N
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Description

The compound 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone features a complex architecture combining a 1,2-dimethylimidazole core, a sulfonyl linker, a 1,4-diazepane (7-membered ring with two nitrogen atoms), and a 2-ethoxyethanone moiety. For instance:

  • The 1,2-dimethylimidazole scaffold is a common pharmacophore in medicinal chemistry, often associated with nitro group substitutions (e.g., 5-nitroimidazole derivatives in , and 4) that enhance reactivity and bioactivity .
  • The sulfonyl group bridges the imidazole and diazepane, a motif observed in sulfonamide-based triazole derivatives (), where sulfonyl groups improve metabolic stability and binding affinity .
  • The 1,4-diazepane introduces conformational flexibility, contrasting with rigid triazole or imidazole cores in analogs.
  • The 2-ethoxyethanone terminal group may enhance solubility compared to aryl or halogenated ketones (e.g., phenylethanone in ) .

Properties

IUPAC Name

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-4-22-11-14(19)17-6-5-7-18(9-8-17)23(20,21)13-10-16(3)12(2)15-13/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALSJMGECKYJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S with a molecular weight of approximately 306.37 g/mol. The structure includes a 1,2-dimethylimidazole moiety linked to a sulfonyl group and a diazepane ring, which may influence its interaction with biological targets.

Research indicates that compounds containing imidazole and diazepane derivatives often exhibit significant interactions with various biological targets, including:

  • GABA-A Receptors : Modulation of these receptors can lead to anxiolytic and sedative effects.
  • Enzyme Inhibition : The sulfonyl group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluating similar imidazole-based compounds demonstrated notable antimicrobial properties against various pathogens. The mechanism is hypothesized to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes .

Antifungal Activity

Compounds related to the target molecule have shown promising antifungal activity against species such as Candida albicans and Aspergillus niger. The sulfonamide group enhances the compound's ability to penetrate fungal cell walls, leading to increased efficacy .

Anti-inflammatory Properties

Research has indicated that certain derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies

StudyFindings
1Evaluated the antifungal activity of imidazole derivativesDemonstrated effective inhibition against Candida species
2Investigated GABA-A receptor modulationCompound showed positive allosteric modulation
3Assessed anti-inflammatory effects in vitroSignificant reduction in TNF-alpha levels

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Preliminary toxicity studies suggest that the compound has a moderate safety profile; however, further investigation is necessary to establish comprehensive toxicity data .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity: Research indicates that compounds with imidazole and diazepane moieties can exhibit significant antimicrobial properties. The sulfonyl group enhances the solubility and bioavailability of the compound, potentially increasing its effectiveness against bacterial strains .
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The imidazole ring is known for its role in modulating enzyme activity associated with tumor growth.

Pharmacological Studies

The compound is being investigated for its potential use in drug development targeting various diseases. Its unique structure allows for interactions with multiple biological targets, making it a versatile scaffold for medicinal chemistry.

Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules. Its functional groups facilitate further chemical modifications, allowing for the exploration of structure-activity relationships in drug design .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone against various bacterial strains. Results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies were conducted to assess the anticancer properties of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with mechanisms linked to apoptosis induction and disruption of the cell cycle. These findings highlight its potential as an anticancer agent .

Summary Table of Applications

Application Area Details
Antimicrobial ActivityEffective against several bacterial strains; potential lead for new antibiotics
Anticancer ResearchShows promise in inhibiting cancer cell proliferation; mechanisms involve apoptosis
Synthetic ChemistryServes as an intermediate in drug synthesis; allows for structural modifications

Comparison with Similar Compounds

Physicochemical and Functional Properties

Property Target Compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 2-(...)-1-phenylethanone
Molecular Weight Estimated >450 g/mol ~295 g/mol (C₁₃H₁₃ClN₄O₂) ~560 g/mol (C₂₉H₂₁F₂N₃O₃S)
Melting Point Not reported 120°C Not reported
Key Functional Groups Sulfonyl, diazepane, ethoxyethanone Nitro, chloromethyl Sulfonyl, triazole, phenylethanone
Potential Bioactivity Hypothesized kinase inhibition or CNS effects Antibiotic/prodrug activation (via nitro group) Antifungal (common for sulfonyl-triazoles)

Key Observations:

  • Nitro vs. Sulfonyl : The nitro group in ’s compound confers redox activity (useful in prodrugs), whereas the sulfonyl group in the target compound may enhance target binding specificity.
  • Diazepane vs. Triazole : The diazepane’s flexibility could improve membrane permeability compared to rigid triazole cores .

Q & A

Q. What comparative reactivity trends exist between this compound and related sulfonamide-diazepane derivatives?

  • Methodological Answer : The 1,2-dimethylimidazole sulfonyl group exhibits higher electrophilicity than phenylsulfonyl analogues, enhancing reactivity in nucleophilic substitutions. Diazepane’s seven-membered ring provides greater torsional flexibility vs. piperazine, influencing binding kinetics .

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